Salfluverine is a chemical compound with the molecular formula C14H10F3NO2 . It has a molecular weight of 281.23 g/mol . The IUPAC name for Salfluverine is 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide .
The molecular structure of Salfluverine can be represented by the InChI string: InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20) . The canonical SMILES representation is: C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O .
Salfluverine is synthesized from specific precursors that allow for the modification of its chemical structure to optimize its pharmacological properties. It falls under the category of pharmaceutical substances and can be classified based on its mechanism of action, therapeutic use, and the nature of its molecular interactions within biological systems.
The synthesis of Salfluverine typically involves several key steps:
For example, a method described in patent literature outlines the use of specific reaction conditions that favor the formation of Salfluverine while minimizing side products .
Salfluverine possesses a unique molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as , where represent the number of each atom type in the molecule.
The structural representation can be visualized using chemical drawing software or through computational modeling to predict its behavior in biological systems.
Salfluverine undergoes various chemical reactions that are crucial for its functionality:
These reactions are essential for understanding the compound's efficacy and safety profile.
The mechanism of action of Salfluverine involves several steps:
Data from pharmacological studies indicate that Salfluverine exhibits dose-dependent effects on target tissues .
Salfluverine exhibits distinct physical and chemical properties:
Relevant data from stability studies provide insights into optimal storage conditions and shelf life .
Salfluverine has several scientific applications:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: